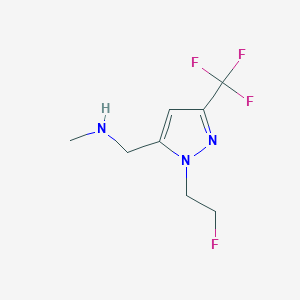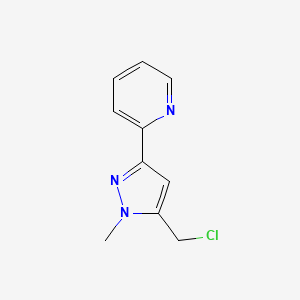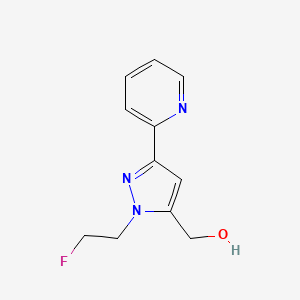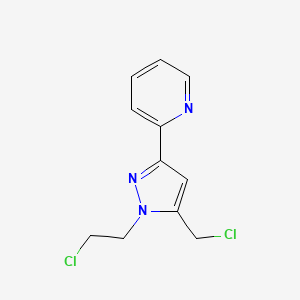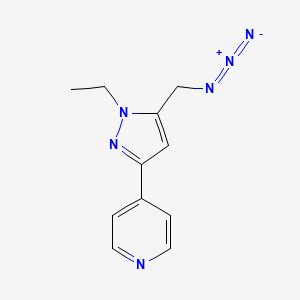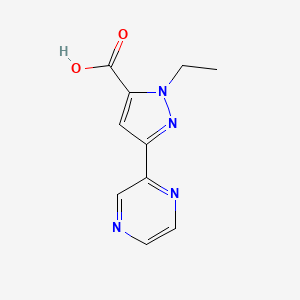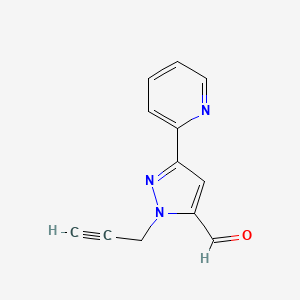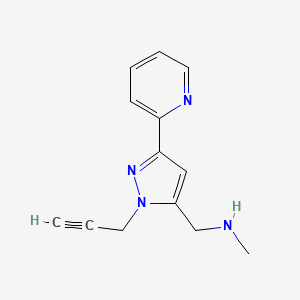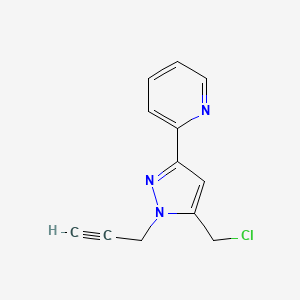
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide, also known as FETP, is a novel small molecule that is being studied for its potential applications in the field of medicinal chemistry. FETP is a highly polar compound, with a molecular weight of 296.3 g/mol, and a logP of 2.75. It is a heterocyclic compound, containing a pyrazole nucleus, a thiophene ring, and a carboximidamide group. FETP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Anticancer Activity : Research has shown the efficacy of related compounds, such as 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, in combating leukemia cell lines. These compounds were synthesized efficiently and demonstrated significant inhibitory effects on acute lymphoblastic leukemia cell lines, highlighting their potential as anticancer agents (Santos et al., 2016).
- Antimicrobial Activity : Novel Schiff bases synthesized from related structures have exhibited excellent antimicrobial activity. This suggests that derivatives of the target compound may also possess antimicrobial properties, potentially useful in developing new antimicrobial agents (Puthran et al., 2019).
- Antidepressant Activity : Studies on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have shown promising antidepressant effects. This indicates the potential of structurally similar compounds in treating depression, underscoring the relevance of these chemical frameworks in pharmacological research (Mathew et al., 2014).
Chemical Synthesis and Characterization
- Synthesis Techniques : The use of ultrasound-promoted synthesis for related pyrazole compounds demonstrates an efficient, green chemistry approach to producing these molecules. This method offers advantages in terms of reaction speed and environmental impact, suggesting potential applications in synthesizing the target compound (Santos et al., 2016).
- Structural Analysis : Crystal structure determination of similar compounds has provided valuable insights into their molecular configurations, which is crucial for understanding their reactivity and biological activity. Such analytical techniques could be applied to the target compound to elucidate its properties (Kariuki et al., 2021).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4S/c11-2-3-15-9(10(12)13)5-8(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXSALMHYOCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



